Cas no 1018678-37-9 (methyl 4-amino-2-chloropyridine-3-carboxylate)

Methyl 4-amino-2-chloropyridine-3-carboxylate is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure features both an amino and a chloro substituent on the pyridine ring, along with a carboxylate ester group, enabling diverse functionalization. The compound is valued for its reactivity in nucleophilic substitution and condensation reactions, making it useful in constructing heterocyclic frameworks. Its stability under standard conditions and well-defined purity profile ensure consistent performance in synthetic applications. Researchers favor this intermediate for its efficiency in producing biologically active compounds, including potential drug candidates and specialty chemicals. Proper handling and storage are recommended to maintain its integrity.
methyl 4-amino-2-chloropyridine-3-carboxylate structure
1018678-37-9 structure
商品名:methyl 4-amino-2-chloropyridine-3-carboxylate
CAS番号:1018678-37-9
MF:C7H7ClN2O2
メガワット:186.5957
MDL:MFCD20726014
CID:4456964
PubChem ID:59553903

methyl 4-amino-2-chloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-amino-2-chloronicotinate
    • Methl 4-aMino-2-chloronic...
    • Methl 4-aMino-2-chloronicotinate
    • Methyl 4-aMino-2-chloropyridine-3-carboxylate
    • 3-Pyridinecarboxylic acid, 4-aMino-2-chloro-, Methyl ester
    • UXYRAHPWYMGADU-UHFFFAOYSA-N
    • FCH1308699
    • PB30425
    • AK171525
    • AX8271457
    • SCHEMBL1178762
    • AKOS025291157
    • METHYL4-AMINO-2-CHLORONICOTINATE
    • MFCD20726014
    • AS-42879
    • DB-187997
    • CS-0049060
    • 1018678-37-9
    • METHYL 4-AMINO-2-CHLOROPYRIDINE-3-CARBOXYLATE
    • METHYL 4-AMINO-2-CHLORONICOTINATE
    • methyl 4-amino-2-chloropyridine-3-carboxylate
    • MDL: MFCD20726014
    • インチ: 1S/C7H7ClN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10)
    • InChIKey: UXYRAHPWYMGADU-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C(=O)OC([H])([H])[H])=C(C([H])=C([H])N=1)N([H])[H]

計算された属性

  • せいみつぶんしりょう: 186.0196052g/mol
  • どういたいしつりょう: 186.0196052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.2
  • 疎水性パラメータ計算基準値(XlogP): 1.5

methyl 4-amino-2-chloropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011219-5G
methyl 4-amino-2-chloropyridine-3-carboxylate
1018678-37-9 97%
5g
¥ 6,468.00 2023-04-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011219-50G
methyl 4-amino-2-chloropyridine-3-carboxylate
1018678-37-9 97%
50g
¥ 30,624.00 2023-04-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M171678-250mg
methyl 4-amino-2-chloropyridine-3-carboxylate
1018678-37-9 97%
250mg
¥4350.90 2023-09-01
Chemenu
CM105509-1g
methyl 4-amino-2-chloropyridine-3-carboxylate
1018678-37-9 97%
1g
$325 2022-09-04
eNovation Chemicals LLC
D497911-25G
methyl 4-amino-2-chloropyridine-3-carboxylate
1018678-37-9 97%
25g
$3130 2023-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011219-250 G
methyl 4-amino-2-chloropyridine-3-carboxylate
1018678-37-9 97%
250g
¥ 99,528.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011219-1 G
methyl 4-amino-2-chloropyridine-3-carboxylate
1018678-37-9 97%
1g
¥ 2,178.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011219-10 G
methyl 4-amino-2-chloropyridine-3-carboxylate
1018678-37-9 97%
10g
¥ 9,570.00 2021-05-07
eNovation Chemicals LLC
D497911-10G
methyl 4-amino-2-chloropyridine-3-carboxylate
1018678-37-9 97%
10g
$1115 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN2011219-25G
methyl 4-amino-2-chloropyridine-3-carboxylate
1018678-37-9 97%
25g
¥ 19,140.00 2023-04-07

methyl 4-amino-2-chloropyridine-3-carboxylate 関連文献

methyl 4-amino-2-chloropyridine-3-carboxylateに関する追加情報

Methyl 4-Amino-2-Chloropyridine-3-Carboxylate (CAS No. 1018678-37-9): An Overview of Its Properties, Applications, and Recent Research

Methyl 4-amino-2-chloropyridine-3-carboxylate (CAS No. 1018678-37-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-amino-2-chloro-N-methylpyridine-3-carboxamide, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, applications, and recent research developments surrounding this compound.

Chemical Structure and Properties

Methyl 4-amino-2-chloropyridine-3-carboxylate is a derivative of pyridine, a six-membered heterocyclic aromatic compound with a nitrogen atom. The presence of the amino group (-NH2), chlorine atom (-Cl), and methyl ester group (-COOCH3) imparts specific chemical properties to the molecule. The amino group can participate in hydrogen bonding and other intermolecular interactions, while the chlorine atom can influence the electronic properties of the molecule. The methyl ester group makes the compound more lipophilic, which can affect its solubility and bioavailability.

The molecular formula of methyl 4-amino-2-chloropyridine-3-carboxylate is C9H9ClN2O2, with a molecular weight of approximately 216.63 g/mol. It is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The compound's melting point is around 150°C, making it suitable for various synthetic and analytical procedures.

Synthesis Methods

The synthesis of methyl 4-amino-2-chloropyridine-3-carboxylate can be achieved through several routes, each with its advantages and limitations. One common method involves the reaction of 4-amino-2-chloropyridine-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction proceeds via nucleophilic acyl substitution, yielding the desired product:

            4-Amino-2-chloropyridine-3-carboxylic acid + CH3OH → Methyl 4-amino-2-chloropyridine-3-carboxylate + H2O
        

An alternative approach involves the reaction of 4-amino-2-chloropyridine with methyl chloroformate in an appropriate solvent, followed by hydrolysis to form the carboxylic acid intermediate. This intermediate can then be esterified to produce the final product.

Biological Activities and Applications

Methyl 4-amino-2-chloropyridine-3-carboxylate has been investigated for its potential biological activities in various preclinical studies. One notable application is its use as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential. For instance, it has been used to synthesize derivatives that exhibit anti-inflammatory, antiviral, and anticancer properties.

A recent study published in the Journal of Medicinal Chemistry explored the use of methyl 4-amino-2-chloropyridine-3-carboxylate-based derivatives as potent inhibitors of specific enzymes involved in cancer cell proliferation. The researchers found that these compounds effectively inhibited the activity of certain kinases, leading to reduced tumor growth in vitro and in vivo models.

In addition to its pharmaceutical applications, methyl 4-amino-2-chloropyridine-3-carboxylate has been studied for its potential use in agrochemicals. Research has shown that certain derivatives of this compound exhibit herbicidal activity against various weed species, making them promising candidates for the development of new herbicides.

Recent Research Developments

The ongoing research on methyl 4-amino-2-chloropyridine-3-carboxylate continues to uncover new insights into its properties and potential applications. A study published in Organic Letters reported a novel synthetic route that significantly improved the yield and purity of the compound. This method involved a one-pot reaction sequence that minimized side reactions and simplified purification steps.

Anther area of interest is the use of computational methods to predict the biological activities of methyl 4-amino-2-chloropyridine-3-carboxylate-based derivatives. Molecular docking studies have shown that certain derivatives bind selectively to specific protein targets, suggesting their potential as lead compounds for drug discovery.

Safety Considerations and Handling Guidelines

methyl 4-amino-2-chloropyridine-3-carboxylate,safety precautions should be strictly followed to ensure laboratory safety. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to prevent skin contact and inhalation.

In case of accidental exposure, appropriate first aid measures should be taken immediately. For skin contact, wash the affected area thoroughly with soap and water. If inhalation occurs, move to fresh air immediately and seek medical attention if symptoms persist.

Conclusion

Methyl 4-amino-2-chloropyridine-3-carboxylate (CAS No. 1018678-37-9) is a promising organic compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable intermediate for synthesizing compounds with therapeutic potential. Ongoing research continues to expand our understanding of this compound's properties and applications, paving the way for new discoveries in drug development.

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